Levothyroxine Acyl Glucuronide

概要

説明

Levothyroxine Acyl Glucuronide is a metabolite formed through the conjugation of levothyroxine, a synthetic form of the thyroid hormone thyroxine, with glucuronic acid. This conjugation is facilitated by the enzyme UDP-glucuronosyltransferase. The formation of acyl glucuronides is a common metabolic pathway for carboxylic acid-containing drugs, aiding in their excretion from the body.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Levothyroxine Acyl Glucuronide involves the conjugation of levothyroxine with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes in the liver. The reaction conditions often include a physiological pH and the presence of cofactors such as UDP-glucuronic acid.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction under controlled conditions. The product is then purified using chromatographic techniques to ensure high purity and yield.

化学反応の分析

Types of Reactions: Levothyroxine Acyl Glucuronide undergoes several types of chemical reactions, including:

Hydrolysis: This reaction involves the cleavage of the glucuronide bond, releasing levothyroxine and glucuronic acid.

Transacylation: This reaction involves the transfer of the acyl group to another molecule, often a protein, leading to the formation of protein adducts.

Oxidation and Reduction: These reactions can modify the structure of the acyl glucuronide, affecting its reactivity and stability.

Common Reagents and Conditions:

Hydrolysis: Typically occurs under acidic or basic conditions.

Transacylation: Catalyzed by nucleophilic reagents such as amines or thiols.

Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

Hydrolysis: Levothyroxine and glucuronic acid.

Transacylation: Protein adducts and modified proteins.

Oxidation and Reduction: Various oxidized or reduced forms of the acyl glucuronide.

科学的研究の応用

Scientific Research Applications

1. Chemistry

- Reactivity and Stability Studies : Levothyroxine Acyl Glucuronide is utilized to investigate the reactivity and stability of acyl glucuronides. These studies provide insights into their behavior in biological systems, which is crucial for understanding drug metabolism and potential toxicity .

2. Biology

- Metabolic Pathway Exploration : This compound plays a vital role in elucidating the metabolic pathways of thyroid hormones and their conjugates. Understanding these pathways helps in assessing how levothyroxine is processed in the body and its implications for therapeutic efficacy .

3. Medicine

- Drug Metabolism and Toxicity : this compound is investigated for its role in drug metabolism, particularly in relation to drug-induced liver injury. Case studies have shown instances where levothyroxine therapy led to liver dysfunction, emphasizing the need to understand its metabolic products .

4. Industry

- Analytical Method Development : In industrial applications, this compound is used to develop analytical methods for detecting and quantifying acyl glucuronides in biological samples. Such methods are essential for pharmacokinetic studies and monitoring drug levels in patients .

Case Studies

Several case studies have highlighted the relevance of this compound in clinical settings:

- Case Study 1 : A 49-year-old woman with hypothyroidism developed liver dysfunction after increasing her levothyroxine dose. After discontinuation of the medication, liver enzymes returned to normal, indicating a potential link between levothyroxine therapy and liver injury . This case underscores the importance of monitoring metabolic products like this compound.

- Case Study 2 : Research has demonstrated that glucuronidation of levothyroxine occurs predominantly via UGT1A3 under physiological conditions, suggesting that variations in this enzyme's activity could influence individual responses to levothyroxine therapy .

作用機序

Levothyroxine Acyl Glucuronide exerts its effects primarily through its interactions with proteins and other macromolecules. The acyl group can be transferred to nucleophilic sites on proteins, forming covalent adducts. This process can alter the function of the proteins and potentially lead to adverse effects. The molecular targets include enzymes, transporters, and structural proteins, and the pathways involved are related to drug metabolism and detoxification.

類似化合物との比較

- Phenylacetic Acid Acyl Glucuronide

- Ibuprofen Acyl Glucuronide

- Diclofenac Acyl Glucuronide

Comparison: Levothyroxine Acyl Glucuronide is unique due to its origin from a thyroid hormone, which imparts distinct biological properties compared to other acyl glucuronides derived from non-hormonal drugs. Its reactivity and potential for forming protein adducts are influenced by the specific structure of levothyroxine, making it a valuable compound for studying the metabolism and toxicity of thyroid hormone conjugates.

生物活性

Levothyroxine acyl glucuronide is a significant metabolite of levothyroxine (LT4), a synthetic form of the thyroid hormone thyroxine (T4). Understanding the biological activity of this compound is crucial for evaluating its role in the pharmacokinetics and pharmacodynamics of levothyroxine therapy, particularly in patients with hypothyroidism. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and detailed data tables.

Metabolism and Formation

Levothyroxine undergoes extensive metabolism primarily through glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs). The formation of acyl glucuronides is favored under specific pH conditions, with optimal activity observed at pH 6.8 for LT4 acyl glucuronide formation. Notably, UGT1A3 is identified as the major isoform responsible for the synthesis of both T4 and T3 acyl glucuronides .

Key Enzymatic Pathways

- UGT Isoforms Involved :

- UGT1A3: Major contributor to T4 acyl glucuronide formation.

- UGT1A8, UGT1A10: Significant contributors to T3 phenolic glucuronides.

- UGT2B4: Involved but with lower activity compared to UGT1A isoforms.

Table 1: UGT Activity in Glucuronidation

| UGT Isoform | Substrate | Activity Level |

|---|---|---|

| UGT1A3 | T4 | High |

| UGT1A8 | T3 | Moderate |

| UGT1A10 | T4/T3 | Moderate |

| UGT2B4 | T4/T3 | Low |

Biological Activity

The biological activity of this compound extends beyond mere metabolic byproducts. This compound exhibits several important pharmacological effects:

Genomic and Non-Genomic Actions

Levothyroxine and its metabolites act through genomic mechanisms by binding to thyroid hormone receptors (TRs) within the nucleus, influencing gene expression related to metabolism, growth, and development. Non-genomic actions involve interactions with cell membrane receptors that activate signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cellular responses including angiogenesis and proliferation .

Clinical Implications

Research indicates that levothyroxine treatment significantly alters metabolic profiles in patients with hypothyroidism. A study utilizing high-resolution mass spectrometry revealed that patients transitioning to a euthyroid state exhibited notable changes in lipid metabolism, including decreased ceramide and phosphatidylcholine levels, suggesting enhanced fatty acid oxidation .

Case Study Insights

In a cohort study involving 18 hypothyroid patients treated with levothyroxine:

- Pre-Treatment vs Post-Treatment Metabolomic Changes :

- Increased : Glycocholic acid, lysophosphatidylinositol.

- Decreased : Ceramide, triglycerides.

These findings underscore the potential for this compound to influence metabolic pathways significantly.

Pharmacokinetics

Levothyroxine's absorption and metabolism are critical for its therapeutic efficacy. The compound is primarily absorbed in the small intestine, where its solubility is influenced by gastric pH levels. Elevated pH can hinder dissolution and absorption efficiency .

Table 2: Pharmacokinetic Parameters of Levothyroxine

| Parameter | Value |

|---|---|

| Bioavailability | ~80% |

| Peak Plasma Concentration | 2-4 hours post-dose |

| Half-Life | ~7 days |

特性

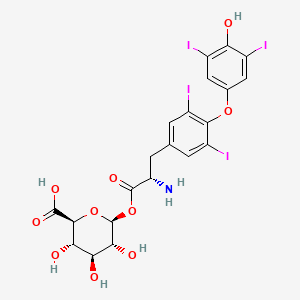

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19I4NO10/c22-8-4-7(5-9(23)13(8)27)34-17-10(24)1-6(2-11(17)25)3-12(26)20(33)36-21-16(30)14(28)15(29)18(35-21)19(31)32/h1-2,4-5,12,14-16,18,21,27-30H,3,26H2,(H,31,32)/t12-,14-,15-,16+,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTFXPJOBPIOIN-DKBYMCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19I4NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858480 | |

| Record name | 1-O-[O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

953.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909880-81-5 | |

| Record name | 1-O-[O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。